molecular formula C18H18F3NO5S B2975689 4-[(furan-2-yl)methanesulfonyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine CAS No. 1704636-01-0

4-[(furan-2-yl)methanesulfonyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine

Cat. No.: B2975689
CAS No.: 1704636-01-0
M. Wt: 417.4
InChI Key: JOXMGRPEKMFDPO-UHFFFAOYSA-N
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Description

4-[(furan-2-yl)methanesulfonyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine is a piperidine derivative featuring two distinct substituents:

  • 1-[4-(trifluoromethoxy)benzoyl]: This group introduces a trifluoromethoxy-substituted benzoyl moiety, which enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethoxy (-OCF₃) group .

Piperidine-based compounds are widely explored in medicinal chemistry for their versatility in targeting enzymes (e.g., matrix metalloproteinases, kinases) and receptors . The combination of trifluoromethoxy and furan sulfonyl groups in this compound suggests a tailored design for optimizing bioavailability and selectivity.

Properties

IUPAC Name

[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO5S/c19-18(20,21)27-14-5-3-13(4-6-14)17(23)22-9-7-16(8-10-22)28(24,25)12-15-2-1-11-26-15/h1-6,11,16H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXMGRPEKMFDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(furan-2-yl)methanesulfonyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan-2-ylmethanesulfonyl intermediate: This step involves the reaction of furan with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with piperidine: The furan-2-ylmethanesulfonyl intermediate is then reacted with piperidine under suitable conditions to form the piperidine derivative.

    Introduction of the trifluoromethoxybenzoyl group: The final step involves the acylation of the piperidine derivative with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[(Furan-2-yl)methanesulfonyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The methanesulfonyl group can be reduced to a methyl group under strong reducing conditions.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 4-[(furan-2-yl)methyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways involving sulfonyl and trifluoromethoxy groups.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(furan-2-yl)methanesulfonyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine is not well-documented. based on its structure, it is likely to interact with biological targets through:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors.

    Modulation of signaling pathways: It may influence cellular signaling pathways involving sulfonyl and trifluoromethoxy groups.

Comparison with Similar Compounds

N-Hydroxy-1-(2,5-pyridinylmethyl)-4-[4-(4-trifluoromethoxyphenoxy)phenyl]sulfonyl]-4-piperidinecarboxamide ()

  • Structural Differences :
    • Replaces the 4-(trifluoromethoxy)benzoyl group with a 2,5-pyridinylmethyl substituent.
    • Features a hydroxamic acid (N-hydroxy) carboxamide group instead of the furan sulfonyl moiety.
  • Functional Implications :
    • The hydroxamic acid group is a hallmark of metalloproteinase inhibitors (e.g., MMP-1), enabling zinc chelation at enzyme active sites .
    • The pyridinylmethyl group may improve aqueous solubility compared to the benzoyl group in the target compound.
  • Synthetic Methodology :
    • Both compounds employ piperidine as a core scaffold, with sulfonylation and benzoylation steps using K₂CO₃ in DMF .

1-(Methylsulfonyl)-4-[4-(trifluoromethoxy)phenoxy]piperidine ()

  • Structural Differences: Substitutes the benzoyl group with a phenoxy (-O-) linker and replaces the furan sulfonyl with methylsulfonyl.
  • Methylsulfonyl is less bulky than furan-2-ylmethanesulfonyl, possibly altering binding kinetics in enzyme inhibition .

1-[4-(Trifluoromethyl)benzoyl]piperidine ()

  • Structural Differences :
    • Uses a trifluoromethyl (-CF₃) group instead of trifluoromethoxy (-OCF₃) and lacks the sulfonyl substituent.
  • Trifluoromethyl is less polar than trifluoromethoxy, which may lower solubility but improve blood-brain barrier penetration .

Biological Activity

The compound 4-[(furan-2-yl)methanesulfonyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine (CAS Number: 1704636-01-0) is a novel organic molecule characterized by its complex structure, which includes a piperidine ring, a furan moiety, and a trifluoromethoxybenzoyl group. This unique combination of functional groups suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C18H18F3NO5SC_{18}H_{18}F_3NO_5S. Its structural components imply significant reactivity and biological activity, which can be attributed to the presence of the methanesulfonyl group and the trifluoromethoxy group. These groups may enhance the compound's interaction with biological targets, potentially influencing its pharmacological profile.

Property Value
Molecular FormulaC18H18F3NO5S
CAS Number1704636-01-0
Functional GroupsPiperidine, Furan, Methanesulfonyl, Trifluoromethoxy

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the methanesulfonyl group may allow for nucleophilic substitution reactions, potentially inhibiting target enzymes.
  • Interaction with Receptors : The trifluoromethoxy group could facilitate interactions with specific receptors due to its electronegative nature, influencing binding affinity and selectivity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing piperidine and benzoyl moieties have shown potent inhibition against various cancer cell lines, including breast and colorectal cancers.

Compound Cell Line IC50 (µM)
Benzoylpiperidine DerivativeHuman Breast Cancer7.9
Ovarian Cancer92
Colorectal CancerRange from 7.9 to 92

Study 1: Antibacterial Activity

In a comparative study focusing on furan derivatives, compounds similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one furan derivative exhibited superior activity against Staphylococcus aureus and Escherichia coli, suggesting that our compound may possess similar properties.

Study 2: Enzyme Inhibition

A related study on benzoylpiperidine derivatives revealed that modifications in the piperidine structure could lead to enhanced inhibition of monoacylglycerol lipase (MAGL). The most effective compounds in this series achieved IC50 values as low as 80 nM, indicating that structural optimization could yield potent inhibitors relevant for therapeutic applications.

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